N-(2-chloropyridin-3-yl)-3-methoxybenzamide
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Overview
Description
N-(2-chloropyridin-3-yl)-3-methoxybenzamide is an organic compound that belongs to the class of amides It is characterized by the presence of a pyridine ring substituted with a chlorine atom at the 2-position and a benzamide moiety substituted with a methoxy group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloropyridin-3-yl)-3-methoxybenzamide typically involves the reaction of 2-chloropyridine-3-amine with 3-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloropyridin-3-yl)-3-methoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea can be used for substitution reactions, typically in the presence of a catalyst such as copper(I) iodide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or borane can be employed for reduction reactions.
Major Products Formed
Substitution: Products include N-(2-aminopyridin-3-yl)-3-methoxybenzamide or N-(2-thiopyridin-3-yl)-3-methoxybenzamide.
Oxidation: Products include N-(2-chloropyridin-3-yl)-3-hydroxybenzamide or N-(2-chloropyridin-3-yl)-3-formylbenzamide.
Reduction: Products include N-(2-chloropyridin-3-yl)-3-methoxybenzylamine.
Scientific Research Applications
N-(2-chloropyridin-3-yl)-3-methoxybenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: It serves as a ligand in the study of protein-ligand interactions and can be used in the design of enzyme inhibitors.
Industry: It can be used in the synthesis of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-(2-chloropyridin-3-yl)-3-methoxybenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the chlorine and methoxy groups can influence its binding affinity and selectivity towards these targets. The exact pathways involved can vary depending on the biological system being studied.
Comparison with Similar Compounds
N-(2-chloropyridin-3-yl)-3-methoxybenzamide can be compared with other similar compounds such as:
N-(2-chloropyridin-3-yl)-3-hydroxybenzamide: Similar structure but with a hydroxyl group instead of a methoxy group, which can affect its reactivity and biological activity.
N-(2-chloropyridin-3-yl)-3-formylbenzamide: Contains a formyl group, making it more reactive towards nucleophiles.
N-(2-aminopyridin-3-yl)-3-methoxybenzamide: The amino group can participate in additional hydrogen bonding interactions, potentially altering its biological activity.
Properties
IUPAC Name |
N-(2-chloropyridin-3-yl)-3-methoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c1-18-10-5-2-4-9(8-10)13(17)16-11-6-3-7-15-12(11)14/h2-8H,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGUJWZXLRCDEIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=C(N=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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